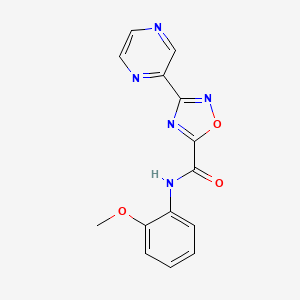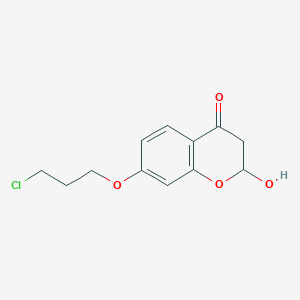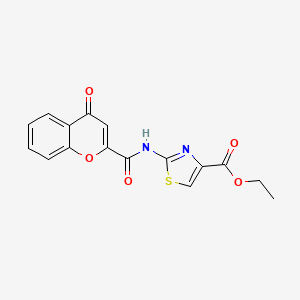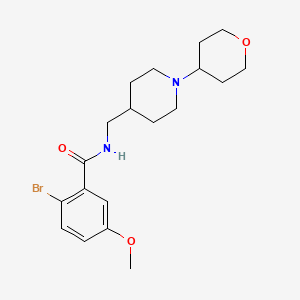![molecular formula C22H17ClN4O3S B2658570 N-[4-(acetylamino)phenyl]-2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1105242-27-0](/img/structure/B2658570.png)
N-[4-(acetylamino)phenyl]-2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Activity
One significant area of application for these compounds is in the development of antimicrobial agents. Studies have shown that thienopyrimidine compounds exhibit potent antibacterial and antifungal properties. For example, certain derivatives have been synthesized and demonstrated significant inhibitory activity against various bacterial strains such as E. coli, B. subtilis, B. cereus, and K. pneumoniae, as well as against fungal strains including A. flavus, A. niger, P. marneffei, and C. albicans (Kerru et al., 2019).
Antitumor Activity
Another critical area of application is in the development of antitumor agents. Pyrazolo[3,4-d]pyrimidine derivatives, for example, have been synthesized and evaluated for their antitumor activity against human breast adenocarcinoma cell lines, showing mild to moderate activity and highlighting potential therapeutic applications (El-Morsy et al., 2017).
Synthesis of Novel Heterocyclic Compounds
These compounds serve as precursors in the synthesis of a wide variety of novel heterocyclic compounds with potential biological activities. The structural diversity and reactivity of these compounds allow for the creation of derivatives with potential applications in pharmaceuticals and materials science. For example, the synthesis of thiazolidinone and acetidinone derivatives has been explored for their antimicrobial activity, showcasing the versatility of these compounds in generating biologically active molecules (Mistry et al., 2009).
Crystal Structure Analysis
The crystal structure analysis of compounds containing the pyrimidinyl moiety has provided insights into the molecular interactions and stability of these compounds. This knowledge is crucial for understanding the biological activity of these compounds and for designing new molecules with enhanced properties. An example of such a study revealed the X-ray structure of a complex containing a metabolite of the antibacterial sulfadiazine, offering insights into the interaction between the compound and bacterial targets (Obaleye et al., 2008).
Spectroscopic and Quantum Mechanical Studies
Spectroscopic and quantum mechanical studies of benzothiazolinone acetamide analogs have explored their potential applications in various fields, including photovoltaic efficiency modeling. These studies help understand the electronic properties and light-harvesting efficiency of these compounds, suggesting their use in dye-sensitized solar cells (DSSCs) (Mary et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3S/c1-13(28)25-16-6-8-17(9-7-16)26-19(29)10-27-12-24-20-18(11-31-21(20)22(27)30)14-2-4-15(23)5-3-14/h2-9,11-12H,10H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJXRAAIRWXEQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2658492.png)
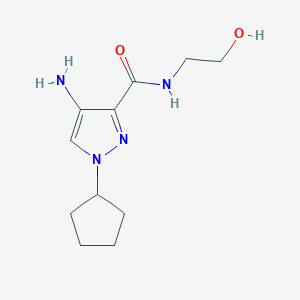

![N-([2,4'-bipyridin]-4-ylmethyl)-1H-indole-2-carboxamide](/img/structure/B2658497.png)
![N-(tetrahydro-2-furanylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2658498.png)
